molecular formula C17H13F2N3O2S B12638297 3-{[3-(3,5-difluorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid

3-{[3-(3,5-difluorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid

Cat. No.: B12638297
M. Wt: 361.4 g/mol
InChI Key: RAKZCYOADMTYAJ-UHFFFAOYSA-N
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Description

3-{[3-(3,5-difluorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid is a complex organic compound that features a triazole ring, a benzoic acid moiety, and a difluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(3,5-difluorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Difluorobenzyl Group: This step involves the alkylation of the triazole ring with 3,5-difluorobenzyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the triazole intermediate with a benzoic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the triazole ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions, particularly at the fluorine positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[3-(3,5-difluorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid has several applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic routes.

Mechanism of Action

The mechanism of action of 3-{[3-(3,5-difluorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[3-(3,5-dichlorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid
  • 3-{[3-(3,5-dimethylbenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid

Uniqueness

The presence of the difluorobenzyl group in 3-{[3-(3,5-difluorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid distinguishes it from similar compounds. The fluorine atoms can significantly influence the compound’s electronic properties, reactivity, and binding interactions, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C17H13F2N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

3-[[3-[(3,5-difluorophenyl)methyl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid

InChI

InChI=1S/C17H13F2N3O2S/c18-13-5-11(6-14(19)8-13)7-15-20-21-17(25)22(15)9-10-2-1-3-12(4-10)16(23)24/h1-6,8H,7,9H2,(H,21,25)(H,23,24)

InChI Key

RAKZCYOADMTYAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C(=NNC2=S)CC3=CC(=CC(=C3)F)F

Origin of Product

United States

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